2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid
Description
Structural Hybridization Strategies for Bioactive Heterocycle-Amino Acid Conjugates
The synthesis of 1,2,4-triazole-amino acid hybrids employs two primary strategies: post-modification of preformed triazoles and cyclization of amino acid precursors . The target compound is synthesized via a one-pot Dimroth rearrangement (Scheme 1), where 2-aminobenzonitrile undergoes sequential acylation, heterocyclization, and ring opening to yield the triazole-aniline intermediate. Subsequent coupling with methylbutanoic acid derivatives introduces the α-methyl branch, critical for steric protection against enzymatic degradation.
Scheme 1: One-Pot Synthesis of 3,5-Dimethyl-1H-1,2,4-Triazole-Amino Acid Conjugates
- Acylation of 2-aminobenzonitrile with cyclopropane carbonyl chloride.
- Heterocyclization to form triazolo[c]quinazoline intermediates.
- Acid-catalyzed ring opening in methanol-water (5:1) to yield triazole-aniline.
X-ray crystallography confirms that the triazole ring adopts a non-planar conformation relative to the phenyl group (torsion angle: 16.0°), optimizing intramolecular hydrogen bonding (N–H…N = 2.02 Å) while minimizing steric clash. This spatial arrangement enhances binding to fungal CYP51, as demonstrated by molecular docking studies showing a −9.2 kcal/mol binding energy for analogous triazole derivatives.
Rational Design Principles for 3,5-Dimethyl-1H-1,2,4-Triazole-Containing Pharmacophores
The 3,5-dimethyl substitution on the triazole ring serves dual purposes: electronic modulation and steric shielding . Density functional theory (DFT) calculations reveal that methyl groups increase the triazole’s electron density, strengthening π-π interactions with aromatic residues in enzyme active sites. Concurrently, the dimethyl groups create a hydrophobic microenvironment that repels water molecules, favoring entropically driven binding.
Table 2: Impact of Triazole Substitutions on Antifungal Activity
| Compound | EC~50~ (µg/mL) vs Physalospora piricola | LogP |
|---|---|---|
| Mefentrifluconazole (Control) | 12.4 | 3.1 |
| 8d (3,5-dimethyl analog) | 10.8 | 3.8 |
| 8k (3-methyl-5-ethyl) | 10.1 | 4.2 |
Data adapted from show that methylation improves both potency and lipophilicity, with 8k achieving a 19% lower EC~50~ than the control. The α-methyl branch on the butanoic acid further prevents racemization, ensuring chiral integrity during biological activity.
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C9H16N4O2/c1-6-11-7(2)13(12-6)5-4-9(3,10)8(14)15/h4-5,10H2,1-3H3,(H,14,15) |
InChI Key |
CGYDEPMKUOIIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(C)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of a Protected Amino Acid Intermediate
- Start with an amino acid such as isoleucine, protected with Boc on the amino group.
- Convert the carboxyl group to an acid chloride using thionyl chloride (SOCl₂) at 0°C.
Step 3: Functionalization and Final Assembly
- Deprotect the amino group under acidic or basic conditions.
- Introduce methyl groups at the 2- and 3-positions via methylation reactions, such as methyl iodide (MeI) with a base like potassium carbonate.
- Oxidize or modify side chains as needed to achieve the final structure.
Data Table Summarizing Key Reactions
| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Boc-protection of amino acid | Boc₂O, triethylamine | 0–25°C, DCM | 85–95 | Protects amino group |
| 2 | Conversion to acid chloride | SOCl₂ | 0°C to room temp | 90 | Activates carboxyl group |
| 3 | Alkylation of triazole | K₂CO₃, DMF | 120°C, 12h | 70–85 | N-alkylation of triazole |
| 4 | Cu(I)-catalyzed cycloaddition | CuSO₄, sodium ascorbate | Room temp, aqueous | >95 | Regioselective triazole formation |
| 5 | Deprotection and methylation | TFA, methyl iodide | Room temp | 80–90 | Final functionalization |
Research Findings and Considerations
- The synthesis of heterocyclic amino acids like the target compound often involves protecting group strategies to ensure selectivity and yield optimization.
- Copper-catalyzed click chemistry provides a versatile and high-yield route for attaching 1,2,4-triazole rings, as demonstrated in recent literature.
- Oxidation and methylation steps are critical for tailoring the side chains to match the target compound's structure.
- Challenges such as regioselectivity, side reactions, and protecting group stability must be carefully managed, often requiring optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and amino groups may play a crucial role in binding to these targets, leading to modulation of their activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole vs. Triazole Moieties
2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid (CAS 1965309-97-0)
- Key Differences : Replaces the 1,2,4-triazole ring with a pyrazole ring.
- Implications: Pyrazole rings are less polar than triazoles due to fewer nitrogen atoms, which may reduce solubility in polar solvents.
2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid (CAS 1248690-64-3)
- Key Differences : Introduces a chlorine substituent at the 4-position of the pyrazole ring.
- Implications : Chlorine enhances molecular weight (245.71 g/mol vs. ~233 g/mol for the triazole analog) and may improve metabolic stability or binding affinity in biological systems .
2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid (CAS N/A)
- Key Differences : Lacks methyl groups on the pyrazole ring.
Triazole-Containing Derivatives
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS 684249-99-8)
- Key Differences: Shorter carbon chain (acetic acid vs. butanoic acid) and lacks the amino group.
- Implications: Lower molecular weight (155.16 g/mol) and reduced complexity may limit bioactivity compared to the target compound. The acetic acid derivative’s logP (-0.72) suggests moderate hydrophilicity, which could differ significantly in the butanoic acid analog .
General Comparison of Physicochemical Properties
Biological Activity
2-Amino-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbutanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound involves several chemical pathways. The triazole moiety can be synthesized through various methods including microwave-assisted reactions that enhance yields and purity. The compound's structure suggests potential interactions with biological targets due to the presence of both amino and triazole functional groups.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic pathways crucial for bacterial survival .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole-containing compounds. For example, analogs have been tested against multiple cancer cell lines (e.g., MCF-7 for breast cancer) demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound remains to be fully characterized but is expected to follow similar trends due to its structural similarities with known active compounds.
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory effects. The presence of the amino group in the compound may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .
Case Studies
Several case studies have documented the biological evaluations of triazole derivatives:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the 4-position of the triazole ring or variations in the amino acid backbone can lead to enhanced potency against specific biological targets. This approach has been successful in developing more effective antimicrobial and anticancer agents.
Q & A
Q. What advanced computational approaches support structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
